4-Chloro-1H-indole-2-carbonyl chloride
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Overview
Description
4-Chloro-1H-indole-2-carbonyl chloride is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. The presence of a chloro group at the 4-position and a carbonyl chloride group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-indole-2-carbonyl chloride typically involves the chlorination of 1H-indole-2-carboxylic acid followed by the conversion of the carboxylic acid group to a carbonyl chloride group. One common method includes the use of thionyl chloride (SOCl₂) as a reagent to facilitate the conversion. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-indole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form amides, esters, or thioesters.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the conversion of carboxylic acids to carbonyl chlorides.
Nucleophiles (e.g., amines, alcohols, thiols): Used for substitution reactions.
Oxidizing Agents (e.g., potassium permanganate): Used for oxidation reactions.
Reducing Agents (e.g., lithium aluminum hydride): Used for reduction reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
4-Chloro-1H-indole-2-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1H-indole-2-carbonyl chloride involves its interaction with various molecular targets and pathways. The chloro group and the carbonyl chloride group can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of various biologically active compounds. These interactions can modulate different biological pathways, contributing to the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1H-indole-2-carbonyl chloride: Lacks the chloro group at the 4-position.
4-Bromo-1H-indole-2-carbonyl chloride: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
4-Chloro-1H-indole-2-carbonyl chloride is unique due to the presence of both a chloro group and a carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
4-chloro-1H-indole-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-1-3-7-5(6)4-8(12-7)9(11)13/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQXBOWCLXMJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)Cl)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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